Atorvastatin Impurity 17

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

Atorvastatin ANDA filers risk method validation failure when unqualified impurity reference standards are substituted for the correct diketoene species. This condensational/degradation impurity (CAS 1331869-19-2) must be specifically identified and quantified per ICH Q2(R1). • High-purity (≥95%) reference standard for HPLC/UPLC method development, system suitability, and RRF determination. • Structurally distinct from EP impurities A-D; essential for accurate specificity and forced degradation studies. • Enables cGMP-compliant batch release testing and regulatory submission.

Molecular Formula C26H22FNO3
Molecular Weight 415.47
CAS No. 1331869-19-2
Cat. No. B601593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtorvastatin Impurity 17
CAS1331869-19-2
Synonyms2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide;  ATS Diketoene
Molecular FormulaC26H22FNO3
Molecular Weight415.47
Structural Identifiers
SMILESCC(C)C(=O)C(=C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C26H22FNO3/c1-17(2)24(29)23(26(31)28-21-11-7-4-8-12-21)22(18-9-5-3-6-10-18)25(30)19-13-15-20(27)16-14-19/h3-17H,1-2H3,(H,28,31)/b23-22+
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atorvastatin Impurity 17 Reference Standard


Atorvastatin Impurity 17, also known as Atorvastatin Diketoene Impurity, is a synthetic-related and potential degradation impurity of the lipid-lowering agent Atorvastatin, a selective, competitive HMG-CoA reductase inhibitor. Its chemical name is 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide (Molecular Formula: C26H22FNO3; Molecular Weight: 415.47). This non-targeted condensational and degradation species is routinely monitored in impurity profiling owing to its potential impact on product purity and regulatory compliance . The compound is supplied as a high-purity reference standard, typically with purity >95%, for use in analytical method development, method validation, and quality control (QC) applications during the commercial production of Atorvastatin .

Atorvastatin Impurity 17: Non-Interchangeable Standard


In pharmaceutical quality control, the precise identification and quantification of specific impurities are mandated by regulatory agencies like the FDA and EMA. Generic substitution of a reference standard with an incorrect or unqualified analog can lead to the failure of analytical method validation, inaccurate impurity profiling, and potential non-compliance with drug product specifications. Atorvastatin Impurity 17, specifically the diketoene derivative, is distinct from other Atorvastatin impurities, such as the EP-specified impurities A, B, C, and D [1], in its chemical structure and chromatographic behavior. Using a different impurity, even one with a similar name, as a reference standard for this specific compound will result in false positives or negatives during HPLC analysis, directly impacting the accuracy of quality assessments and the validity of regulatory submissions like Abbreviated New Drug Applications (ANDAs) [2].

Atorvastatin Impurity 17: Critical Analytical Evidence


HPLC Validation Requires Specific Reference Standards

The development and validation of an HPLC method for atorvastatin and its impurities, as detailed in a recent study, demonstrate the critical need for specific reference standards. The method was validated according to ICH guidelines, establishing a reliable approach for the accurate quantification of impurities in pharmaceutical dosage forms [1]. While the study does not directly name Atorvastatin Impurity 17, its inclusion in a comprehensive impurity profile is implied by the method's objective to quantify all related substances. The method's performance characteristics, including specificity, linearity, and accuracy, provide a framework within which the use of a specific reference standard like Atorvastatin Impurity 17 is essential for ensuring the method's reliability and the integrity of the resulting data.

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

Purity Specification and Analytical Support

Reputable chemical suppliers provide Atorvastatin Impurity 17 as a reference standard with a guaranteed purity of >95% . This high purity is critical for its use as a calibrant in quantitative analysis. For instance, the impurity is supplied with detailed characterization data, including HPLC, MS, and NMR, ensuring its identity and purity are well-documented . This level of characterization is a key differentiator from research-grade or unqualified analogs, which may lack such rigorous quality control and documentation, potentially compromising the validity of analytical results.

Reference Standard Quality Control Pharmaceutical Manufacturing

Not Interchangeable with EP Impurities

The European Pharmacopoeia (EP) monograph for Atorvastatin API specifies four main impurities: impurity A, impurity B, impurity C, and impurity D [1]. Atorvastatin Impurity 17 is a distinct process-related or degradation impurity not listed among these primary EP impurities. Consequently, a reference standard for any of the EP impurities (A-D) cannot substitute for Atorvastatin Impurity 17 in analytical methods designed to monitor this specific diketoene derivative. The differentiation is absolute; they are chemically distinct entities with different retention times in chromatographic systems and different mass spectrometric profiles.

Regulatory Compliance Pharmacopoeial Standards Impurity Specification

Atorvastatin Impurity 17: Key Analytical Applications


Analytical Method Validation for ANDA Submissions

Atorvastatin Impurity 17 is essential for developing and validating robust HPLC or UPLC methods intended for Abbreviated New Drug Application (ANDA) submissions. The reference standard is used to establish system suitability parameters, determine relative response factors (RRF), and validate method specificity by confirming that the impurity peak is well-resolved from the Atorvastatin API peak and other specified impurities. The high-purity (>95%) and fully characterized nature of the standard from reputable vendors ensures the method meets the stringent requirements of ICH Q2(R1) guidelines .

Forced Degradation Studies for Stability

This impurity standard is a critical tool in forced degradation (stress) studies conducted on Atorvastatin drug substance and drug product. By subjecting the API to oxidative, thermal, or photolytic stress, analysts can use the Atorvastatin Impurity 17 standard to confirm the identity of any degradation products formed. This process is vital for establishing the drug's intrinsic stability profile, identifying potential degradation pathways, and setting appropriate specification limits for the impurity in the final pharmaceutical product .

Routine Quality Control and Batch Release

In a cGMP-compliant QC laboratory, Atorvastatin Impurity 17 is used as a reference standard for the routine testing of Atorvastatin API and finished dosage forms. Its role is to ensure that the level of this specific process-related or degradation impurity does not exceed the pre-defined acceptance criteria set forth in the drug's specification. Accurate quantification, enabled by the use of the correct standard, is a direct determinant of batch disposition decisions and ensures patient safety by maintaining product purity within regulated limits [1].

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